QT Shortening vs. Rottlerin and NS1643
LUF7346 demonstrates superior functional rescue of LQTS phenotypes compared to two previously characterized hERG activators, Rottlerin and NS1643, in the same experimental system. At 30 μM, LUF7346 induced 50–70% QT interval shortening in hiPSC-derived cardiomyocytes, whereas Rottlerin and NS1643 showed substantially weaker effects under comparable conditions [1].
| Evidence Dimension | QT interval shortening in hiPSC-CMs |
|---|---|
| Target Compound Data | 50–70% QT shortening at 30 μM |
| Comparator Or Baseline | Rottlerin (weaker effect); NS1643 (weaker effect) |
| Quantified Difference | LUF7346 > Rottlerin and NS1643; exact comparator data not quantified in source |
| Conditions | Isogenic hiPSC-derived cardiomyocytes from LQTS patients; MEA recordings |
Why This Matters
For procurement, this direct comparison establishes LUF7346 as the more potent functional rescue agent among hERG activators, reducing the need for higher concentrations that may introduce off-target effects.
- [1] Sala L, Yu Z, Ward-van Oostwaard D, van Veldhoven JP, Moretti A, Laugwitz KL, Mummery CL, IJzerman AP, Bellin M. A new hERG allosteric modulator rescues genetic and drug-induced long-QT syndrome phenotypes in cardiomyocytes from isogenic pairs of patient induced pluripotent stem cells. EMBO Mol Med. 2016;8(9):1065-1081. Figure EV4. View Source
